molecular formula C3H5NO2 B7888872 Isonitrosoacetone

Isonitrosoacetone

Cat. No.: B7888872
M. Wt: 87.08 g/mol
InChI Key: OVGLVOLWBBGQHS-UHFFFAOYSA-N
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Description

Isonitrosoacetone is an organic compound with the molecular formula C3H5NO2. It is a derivative of propanal, where the aldehyde group is converted into an oxime group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isonitrosoacetone can be synthesized through the reaction of propanal with hydroxylamine. The reaction typically occurs in an aqueous or alcoholic medium, under acidic or neutral conditions. The general reaction is as follows:

CH3CH2CHO+NH2OHCH3CH2CH=NOH+H2O\text{CH}_3\text{CH}_2\text{CHO} + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}=\text{NOH} + \text{H}_2\text{O} CH3​CH2​CHO+NH2​OH→CH3​CH2​CH=NOH+H2​O

Industrial Production Methods

Industrial production of propanal, 2-oxo-, 1-oxime involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

Isonitrosoacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized products.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Propionic acid or other carboxylic acids.

    Reduction: Propylamine or other amines.

    Substitution: Various substituted oximes or other functionalized compounds.

Scientific Research Applications

Isonitrosoacetone is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In studies of enzyme mechanisms and as a probe for studying biological systems.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanal, 2-oxo-, 1-oxime involves its reactivity with various nucleophiles and electrophiles. The oxime group can participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Isonitrosoacetone can be compared with other similar compounds, such as:

    Acetaldoxime: Similar in structure but derived from acetaldehyde.

    Butyraldoxime: Similar in structure but derived from butyraldehyde.

    Benzaldoxime: Similar in structure but derived from benzaldehyde.

Uniqueness

This compound is unique due to its specific reactivity and applications. Its intermediate size and structure make it versatile for various chemical reactions and industrial applications.

Properties

IUPAC Name

1-hydroxyiminopropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLVOLWBBGQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Isonitrosoacetone
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Vapor Pressure

0.2 [mmHg]
Record name Isonitrosoacetone
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CAS No.

306-44-5, 31915-82-9
Record name 2-Oxopropanal 1-oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-44-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxopropionaldehyde 1-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623
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Record name anti-Pyruvic aldehyde 1-oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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